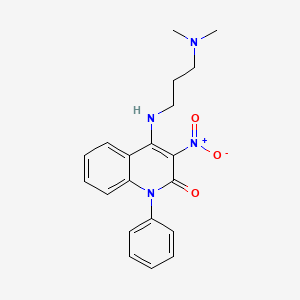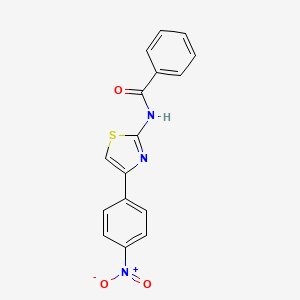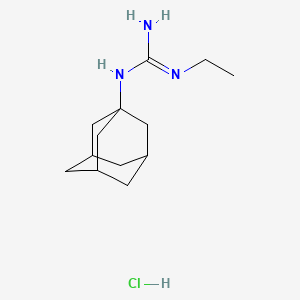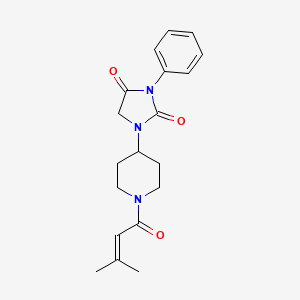
4-((3-(dimethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-(dimethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hypoxia-Selective Cytotoxins
A study by Denny et al. (1992) synthesized and evaluated a series of isomeric 4-[[3-(dimethylamino)propyl]amino]nitroquinolines as hypoxia-selective cytotoxins. These compounds displayed significant selectivity towards hypoxic cells, making them potential candidates for targeting tumor cells that are in hypoxic conditions. Their ability to sensitize hypoxic cells to radiation further underscores their potential in cancer therapy Denny, W., Atwell, G., Roberts, P. B., Anderson, R., Boyd, M., Lock, C., & Wilson, W. (1992). Journal of medicinal chemistry.
Antimalarial Activity
Werbel et al. (1986) explored the antimalarial activity of a series of related compounds, demonstrating significant efficacy against Plasmodium berghei in mice. This study highlights the potential of such compounds in the development of new antimalarial drugs, contributing to the fight against malaria Werbel, L. M., Cook, P., Elslager, E., Hung, J., Johnson, J., Kesten, S., Mcnamara, D., Ortwine, D., & Worth, D. (1986). Journal of medicinal chemistry.
Photolabile Precursors
Papageorgiou and Corrie (2000) investigated the effects of aromatic substituents on the photocleavage efficiency of 1-acyl-7-nitroindolines, which serve as photolabile precursors of neuroactive amino acids. The study suggests that certain substitutions can significantly improve the efficiency of photocleavage, indicating potential applications in the controlled release of bioactive compounds Papageorgiou, G., & Corrie, J. (2000). Tetrahedron.
Antioxidant Studies
Al-azawi (2016) synthesized and characterized derivatives for their antioxidant properties. The study revealed that certain compounds exhibit excellent scavenging capacity against radicals, underscoring their potential as antioxidants in pharmaceutical and cosmetic applications Khalida F. Al-azawi (2016). Oriental journal of chemistry.
DNA-Intercalating Antitumor Agents
Atwell, Baguley, and Denny (1989) evaluated phenyl-substituted derivatives as "minimal" DNA-intercalating agents for antitumor activity. This research contributes to the understanding of the structure-activity relationship of such compounds, aiding in the design of more effective antitumor drugs Atwell, G., Baguley, B., & Denny, W. A. (1989). Journal of medicinal chemistry.
Eigenschaften
IUPAC Name |
4-[3-(dimethylamino)propylamino]-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-22(2)14-8-13-21-18-16-11-6-7-12-17(16)23(15-9-4-3-5-10-15)20(25)19(18)24(26)27/h3-7,9-12,21H,8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYUUBDLKMOTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016714.png)
![N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide](/img/structure/B3016715.png)

![methyl 3-[1-(2-chloropyridin-4-yl)-N-(3-ethoxypropyl)formamido]-2-methylpropanoate](/img/structure/B3016720.png)
![2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B3016721.png)
![1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B3016722.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B3016725.png)
![3-hexyl-1-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}-2(1H)-pyridinone](/img/structure/B3016726.png)
![3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine](/img/structure/B3016727.png)
![N-(3-chloro-4-methylphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3016731.png)
![2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3016732.png)


![1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016735.png)
